molecular formula C15H16N2O2 B2942424 1-(3,4-dimethylphenyl)-3-[(E)-2-(furan-2-yl)ethenyl]urea CAS No. 1164474-18-3

1-(3,4-dimethylphenyl)-3-[(E)-2-(furan-2-yl)ethenyl]urea

Cat. No.: B2942424
CAS No.: 1164474-18-3
M. Wt: 256.305
InChI Key: MFGJTANABRPVDF-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dimethylphenyl)-3-[(E)-2-(furan-2-yl)ethenyl]urea is a useful research compound. Its molecular formula is C15H16N2O2 and its molecular weight is 256.305. The purity is usually 95%.
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Properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-[(E)-2-(furan-2-yl)ethenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-11-5-6-13(10-12(11)2)17-15(18)16-8-7-14-4-3-9-19-14/h3-10H,1-2H3,(H2,16,17,18)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFGJTANABRPVDF-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC=CC2=CC=CO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)N/C=C/C2=CC=CO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3,4-dimethylphenyl)-3-[(E)-2-(furan-2-yl)ethenyl]urea, a compound with notable structural characteristics, has garnered interest due to its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The chemical structure of 1-(3,4-dimethylphenyl)-3-[(E)-2-(furan-2-yl)ethenyl]urea can be represented as follows:

C14H15N1O2\text{C}_{14}\text{H}_{15}\text{N}_{1}\text{O}_{2}

This compound features a urea moiety linked to a furan and a dimethylphenyl group, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that 1-(3,4-dimethylphenyl)-3-[(E)-2-(furan-2-yl)ethenyl]urea may possess cytotoxic effects against various cancer cell lines.
  • Antimicrobial Activity : The compound has shown potential in inhibiting the growth of certain bacterial strains, indicating its utility in addressing infectious diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerCytotoxicity against breast and colon cancer cells
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryPotential modulation of inflammatory pathways

The biological activity of 1-(3,4-dimethylphenyl)-3-[(E)-2-(furan-2-yl)ethenyl]urea is believed to involve several mechanisms:

  • Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells, leading to apoptosis.
  • Modulation of Enzymatic Activity : It has been suggested that the compound can inhibit specific enzymes involved in inflammatory processes.
  • Interaction with Cellular Signaling Pathways : Research indicates that this compound might affect pathways related to tumor growth and inflammation.

Case Studies

Several studies have investigated the efficacy of 1-(3,4-dimethylphenyl)-3-[(E)-2-(furan-2-yl)ethenyl]urea:

Case Study 1: Anticancer Activity

A study conducted on breast cancer cell lines demonstrated that this compound exhibited significant cytotoxicity with an IC50 value indicating effective concentration levels for inducing cell death. The results suggest a promising avenue for further research into its application as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

In vitro tests revealed that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showcasing its potential as a therapeutic agent against bacterial infections.

Safety and Toxicity

While initial findings are promising, understanding the safety profile and potential toxicity of 1-(3,4-dimethylphenyl)-3-[(E)-2-(furan-2-yl)ethenyl]urea is crucial for future development. Toxicological assessments are necessary to evaluate its suitability for clinical applications.

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